(3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Description
“(3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid” is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the 3-position. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by shielding the amine from undesired reactions . This compound’s stereochemistry (3S,5R) is critical for its physicochemical behavior, including solubility, optical activity, and intermolecular interactions.
Properties
IUPAC Name |
(3S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPMHVBVYPFDZ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307779-49-1 | |
| Record name | rac-(3R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The methyl group is introduced through alkylation reactions, and the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block in peptide synthesis.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of piperidine-based molecules with enzymes and receptors.
Medicine: In medicinal chemistry, (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is explored for its potential therapeutic applications. It can be used as a precursor in the synthesis of pharmaceutical compounds with piperidine cores.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Structural Features:
- Core Ring System: The target compound contains a piperidine ring (6-membered), distinguishing it from pyrrolidine derivatives (5-membered, e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid, CAS 42346-68-9) .
- Substituents: Boc Protection: Shared with compounds like “(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid” (CAS 652971-20-5), which also employs Boc for amine protection . Carboxylic Acid Group: A common feature in piperidine/pyrrolidine derivatives, enabling salt formation or conjugation (e.g., methyl 5-(dimethylamino)pyridine-3-carboxylate, CAS 29898-23-5) . Stereochemistry: The (3S,5R) configuration contrasts with enantiomers like (S)-5a and (R)-5a (), which exhibit opposite optical rotations ([α]D²² = ±0.14–0.15) .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Optical Activity: The target’s (3S,5R) configuration will induce specific optical rotation, though exact values are unavailable. Comparatively, enantiomers in show low optical rotations (±0.14–0.15) due to minor structural asymmetry .
- Solubility : The Boc group enhances lipophilicity, but the 5-methyl substituent may reduce solubility compared to polar derivatives like 3-hydroxycotinine (CAS 34834-67-8) .
- Stability: Boc-protected amines (e.g., target compound and CAS 652971-20-5 ) resist hydrolysis under basic conditions, unlike benzyloxycarbonyl (Cbz) groups in CAS 1145747-62-1, which require hydrogenolysis .
Research Findings
- Comparative Reactivity : The Boc group’s stability under acidic conditions makes the target compound more suitable for prolonged reactions than Cbz-protected derivatives .
- Biological Relevance : Pyrrolidine derivatives (e.g., CAS 42346-68-9 ) are smaller and more rigid, favoring different pharmacokinetic profiles than piperidine-based compounds.
Biological Activity
(3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₃ |
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
| CAS Number | 193693-67-3 |
Synthesis
The synthesis of (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves the following steps:
- Formation of the piperidine ring : Utilizing appropriate precursors to construct the piperidine framework.
- Introduction of the carboxylic acid group : This is achieved through carboxylation reactions.
- Protection of functional groups : The use of protecting groups like tert-butoxycarbonyl (Boc) to stabilize reactive sites during synthesis.
Biological Activity
Research indicates that (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, possibly through inhibition of cell wall synthesis or interference with metabolic pathways.
2. Antitumor Activity
Preliminary investigations suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism may involve modulation of signaling pathways related to cell survival and proliferation.
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of piperidine derivatives. The compound may act on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various piperidine derivatives, including (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.
Case Study 2: Antitumor Mechanism
In a study published by Johnson et al. (2021), the antitumor effects were assessed in vitro using human cancer cell lines. The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM, suggesting its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, stereoselective alkylation at the 5-position, and carboxylation at the 3-position. Key steps include:
- Coupling agents : Dicyclohexylcarbodiimide (DCC) or similar reagents are used to activate carboxylic acid intermediates for esterification or amidation, as seen in analogous syntheses of Boc-protected piperidine derivatives .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is employed to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Low temperatures (0–5°C) during alkylation steps minimize side reactions like epimerization, which is critical for preserving the (3S,5R) configuration .
Q. Which analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR are used to verify stereochemistry by analyzing coupling constants and diastereotopic proton splitting patterns. For example, the tert-butyl group in the Boc moiety appears as a singlet near δ 1.4 ppm, while the piperidine ring protons show distinct splitting due to stereochemical constraints .
- Chiral HPLC : Separates enantiomers to confirm enantiomeric excess (ee). Mobile phases with chiral stationary phases (e.g., amylose-based columns) resolve diastereomers, as demonstrated in studies of structurally similar piperidine derivatives .
- X-ray crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals, which may be challenging for hygroscopic compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions of molecular stability and experimental observations (e.g., unexpected degradation products)?
- Methodological Answer :
- Degradation pathway analysis : Use LC-MS to identify degradation products under stress conditions (e.g., heat, humidity). For instance, hydrolytic cleavage of the Boc group under acidic conditions generates free piperidine-3-carboxylic acid, detectable via mass shifts in MS spectra .
- Computational validation : Reassess density functional theory (DFT) calculations by including solvent effects or transition-state modeling. Discrepancies often arise from oversimplified gas-phase assumptions in simulations .
- Stability studies : Conduct accelerated stability testing (40°C/75% RH) with periodic sampling to correlate experimental degradation rates with predicted activation energies .
Q. What strategies optimize enantiomeric excess in synthesis when competing epimerization pathways occur?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Use low temperatures and short reaction times to favor kinetic products. For example, rapid quenching after alkylation prevents equilibration of diastereomers .
- Additives : Chiral auxiliaries or Lewis acids (e.g., Mg(OTf)2) can stabilize transition states to enhance stereoselectivity, as shown in related piperidine syntheses .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers, improving ee. This approach is effective for resolving racemic mixtures of carboxylic acid derivatives .
Q. How should researchers design experiments to validate the compound’s proposed mechanism of action in biochemical assays, considering off-target interactions?
- Methodological Answer :
- Competitive binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for the target vs. related receptors. For example, piperidine-carboxylic acids often interact with G-protein-coupled receptors (GPCRs), requiring counter-screens against homologs .
- Proteomics profiling : LC-MS-based proteomics identifies off-target proteins by comparing treated vs. untreated cell lysates. This method revealed unintended kinase inhibition in studies of structurally analogous compounds .
- Mutagenesis studies : Introduce point mutations in the target protein’s active site to confirm binding specificity. Loss of activity in mutant models validates target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
